Physicochemical Profiling and Synthetic Utility of[3-(3-fluorophenyl)oxiran-2-yl]methanol: A Technical Whitepaper
Physicochemical Profiling and Synthetic Utility of[3-(3-fluorophenyl)oxiran-2-yl]methanol: A Technical Whitepaper
Executive Overview & Structural Rationale
As a Senior Application Scientist in early-stage drug discovery, I frequently leverage fluorinated epoxides to construct advanced active pharmaceutical ingredients (APIs). The compound [3-(3-fluorophenyl)oxiran-2-yl]methanol represents a highly versatile, chiral building block. The strategic placement of a fluorine atom at the meta position of the phenyl ring enhances the lipophilicity and metabolic stability of downstream drug candidates. Concurrently, the oxirane (epoxide) ring serves as a strained, electrophilic hub primed for regioselective nucleophilic attack, while the hydroxymethyl group provides a handle for further functionalization (e.g., tosylation, oxidation, or etherification)[1].
Physicochemical Properties & Thermodynamic Profile
Understanding the baseline physicochemical properties of [3-(3-fluorophenyl)oxiran-2-yl]methanol is critical for optimizing reaction conditions and ensuring long-term storage stability. The three-membered oxirane ring possesses significant ring strain (approximately 27 kcal/mol), making it thermodynamically eager to open, yet kinetically stable under neutral conditions at ambient temperatures. Thermal stability assays of related stereoisomers indicate that the compound can withstand transient heating (e.g., up to 125°C in sealed reaction vials during specific coupling steps), though prolonged exposure to extreme heat or Lewis acids should be avoided to prevent spontaneous polymerization or degradation[2].
Table 1: Key Physicochemical Data of[3-(3-fluorophenyl)oxiran-2-yl]methanol
| Property | Value |
| IUPAC Name | [3-(3-fluorophenyl)oxiran-2-yl]methanol |
| CAS Number | 1824500-05-1 |
| Molecular Formula | C9H9FO2[1] |
| Molecular Weight | 168.16 g/mol [1] |
| Structural Features | meta-Fluorophenyl ring, oxirane core, primary alcohol |
| Reactivity Profile | Susceptible to nucleophilic ring-opening; acid-sensitive[3] |
Synthetic Methodology: Enantioselective Epoxidation
The de novo synthesis of [3-(3-fluorophenyl)oxiran-2-yl]methanol typically proceeds via the asymmetric epoxidation of the corresponding allylic alcohol, 3-(3-fluorophenyl)prop-2-en-1-ol. To achieve high enantiomeric excess (ee), a Sharpless Asymmetric Epoxidation (SAE) framework is employed.
Causality in Experimental Design: We utilize Titanium(IV) isopropoxide ( Ti(O−iPr)4 ) and a chiral dialkyl tartrate (e.g., (+)-diethyl tartrate) to form a rigid chiral catalytic complex. This complex coordinates with the allylic alcohol, directing the tert-butyl hydroperoxide (t-BuOOH) to attack a specific face of the alkene. The reaction is strictly maintained at -20°C; this low temperature is not arbitrary—it suppresses the background, uncatalyzed epoxidation pathway, thereby maximizing stereoselectivity.
Caption: Figure 1: Catalytic cycle and synthetic workflow for the asymmetric epoxidation.
Self-Validating Protocol 1: Asymmetric Epoxidation
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Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, add 4Å molecular sieves. Rationale: The sieves scavenge trace water, preventing the premature hydrolysis of the moisture-sensitive Ti(O−iPr)4 catalyst into inactive titanium dioxide species.
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Catalyst Formation: Add anhydrous dichloromethane (DCM), followed by Ti(O−iPr)4 (0.1 equiv) and (+)-diethyl tartrate (0.12 equiv). Stir at -20°C for 30 minutes. Validation: The solution should transition to a homogeneous, pale-yellow complex. Any cloudiness indicates water contamination.
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Substrate Addition: Introduce 3-(3-fluorophenyl)prop-2-en-1-ol (1.0 equiv) dropwise. Stir for 15 minutes to allow full coordination.
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Oxidation: Slowly add a solution of t-BuOOH (5.0-6.0 M in decane, 1.5 equiv). Maintain the reaction at -20°C for 12-18 hours.
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In-Process Control (IPC): Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). Validation: The starting material (UV-active, higher Rf ) should disappear, replaced by a new UV-active spot (lower Rf due to the highly polar epoxide and alcohol groups).
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Quench & Workup: Quench with an aqueous solution of 10% tartaric acid and stir vigorously to break the titanium emulsion. Extract with DCM, dry over Na2SO4 , and concentrate.
Reactivity & Regioselective Ring-Opening Dynamics
The true synthetic utility of [3-(3-fluorophenyl)oxiran-2-yl]methanol lies in its ring-opening chemistry. The oxirane ring has two electrophilic carbons: C2 (bearing the hydroxymethyl group) and C3 (bearing the fluorophenyl group). The regioselectivity of nucleophilic attack is entirely dictated by the electronic and steric environment of the reaction[3].
Causality in Experimental Design: Under basic or neutral conditions , the reaction follows an SN2 pathway. The nucleophile (e.g., a secondary amine) attacks the less sterically hindered carbon (C2). Conversely, under acidic conditions , the epoxide oxygen is protonated, weakening the C-O bonds. The transition state develops significant carbocationic character ( SN1 -like). Because the C3 position is benzylic and can stabilize a partial positive charge via resonance with the fluorophenyl ring, the nucleophile will preferentially attack C3[3].
Caption: Figure 2: Regioselective ring-opening dynamics of the fluorophenyl oxirane.
Self-Validating Protocol 2: Regioselective Amination (C2 Attack)
To synthesize a 1-amino-3-(3-fluorophenyl)propane-2,3-diol derivative:
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Solvent Selection: Dissolve [3-(3-fluorophenyl)oxiran-2-yl]methanol (1.0 equiv) in anhydrous acetonitrile ( CH3CN ). Rationale: Acetonitrile is a polar aprotic solvent that accelerates SN2 reactions by leaving the nucleophile unsolvated and highly reactive[3].
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). Rationale: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges any trace acids that could trigger the SN1 pathway (which would lead to undesirable C3 attack) without competing with the primary nucleophile[3].
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Nucleophile Addition: Add the desired secondary amine (1.1 equiv). Heat the mixture to 60°C.
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In-Process Control (IPC): Monitor via LC-MS. Validation: The extracted ion chromatogram (EIC) should show the depletion of the epoxide mass ( [M+H]+=169.1 ) and the emergence of the product mass. If multiple peaks with the product mass appear, it indicates a loss of regioselectivity (a mixture of C2 and C3 attack), signaling that the reaction medium has become too acidic.
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Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (silica gel, gradient elution with CH2Cl2 /MeOH).
By strictly controlling the electronic and steric environment of the reaction, we ensure that [3-(3-fluorophenyl)oxiran-2-yl]methanol behaves as a predictable, high-fidelity building block in complex API synthesis.
References
- Title: US Patent Application Publication US 2007/0072897 A1 Source: Google Patents URL
